

Introduction: The Strategic Importance of 3-Chloroisonicotinaldehyde

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Compound of Interest

Compound Name: 3-Chloroisonicotinaldehyde

Cat. No.: B1350383

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3-Chloroisonicotinaldehyde, also known as 3-chloropyridine-4-carbaldehyde, is a substituted pyridine derivative featuring a highly reactive aldehyde group and a strategically positioned chlorine atom. Its CAS Registry Number is 72990-37-5.[1] The pyridine scaffold is a privileged structure in pharmacology, present in numerous FDA-approved drugs. The incorporation of a chlorine atom can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets, making it a valuable tool in lead optimization.[2][3][4] The aldehyde functionality serves as a versatile chemical handle for a vast array of transformations, including reductive aminations, condensations, and oxidations, enabling the construction of complex molecular architectures. This guide delves into the essential technical knowledge required to effectively utilize this potent synthetic intermediate.

Physicochemical Properties and Characterization

A thorough understanding of a reagent's physical and chemical properties is fundamental to its successful application. Key data for **3-Chloroisonicotinaldehyde** are summarized below.

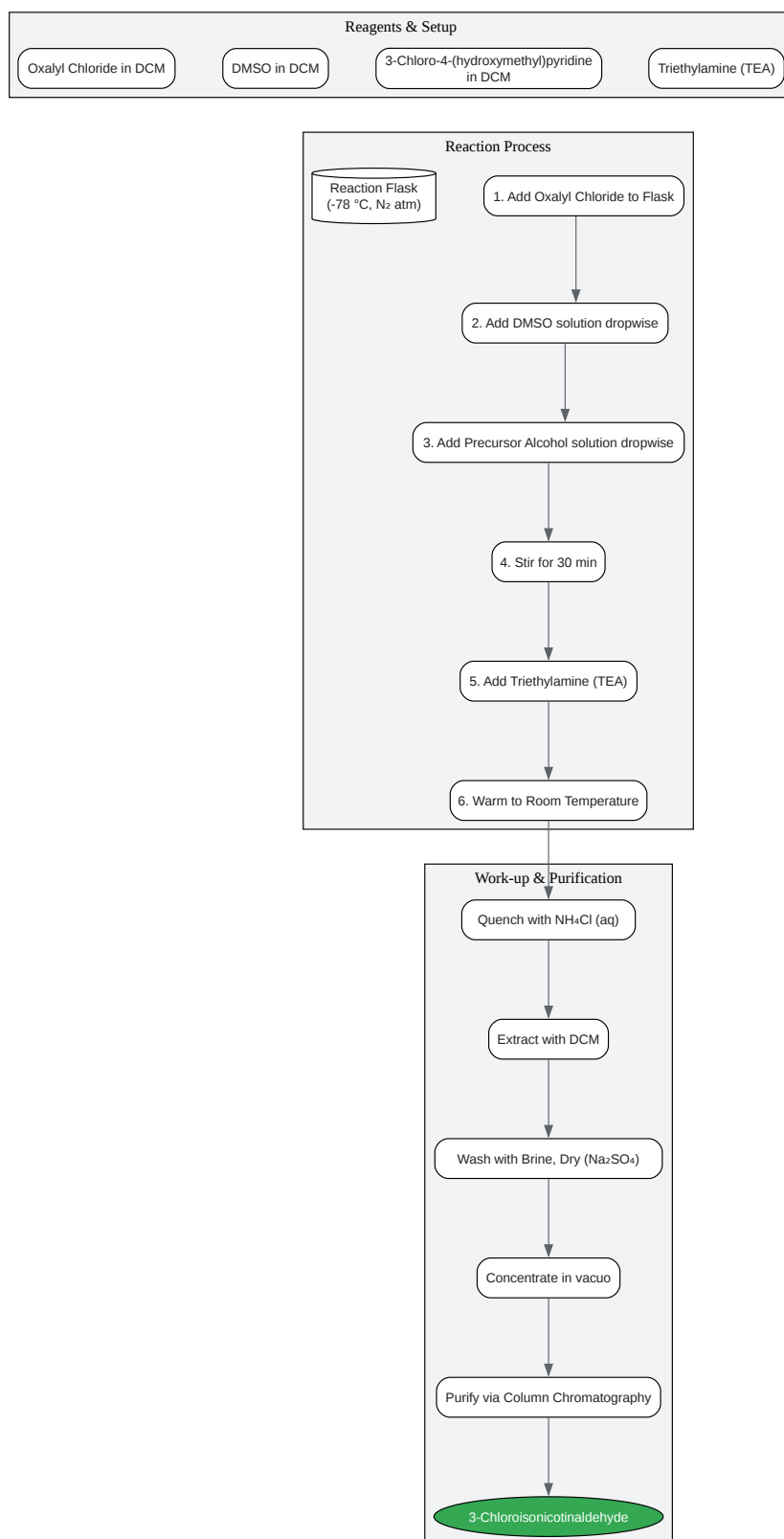
Property	Value	Source(s)
CAS Number	72990-37-5	[1]
Molecular Formula	C ₆ H ₄ ClNO	PubChem
Molecular Weight	141.56 g/mol	ChemicalBook
Appearance	White to yellow or orange solid/powder	[5]
Melting Point	46-50 °C	[5]
Boiling Point	243.4±20.0 °C (Predicted)	[5]
Density	1.332±0.06 g/cm ³ (Predicted)	[5]
Solubility	Soluble in dichloromethane, ethyl acetate, and other common organic solvents.	General Chemical Knowledge
InChI	InChI=1S/C ₆ H ₄ ClNO/c7-6-3-8-2-1-5(6)4-9/h1-4H	[1]
SMILES	O=CC1=CN=C(Cl)C=C1	General Chemical Knowledge

Characterization is typically achieved using standard analytical techniques. Proton NMR (¹H-NMR) in CDCl₃ is expected to show distinct signals for the aldehyde proton (~10.0 ppm) and the three aromatic protons on the pyridine ring.[5]

Synthesis and Purification Protocol

The most common and scalable synthesis of **3-Chloroisonicotinaldehyde** involves the oxidation of the corresponding alcohol, 3-chloro-4-(hydroxymethyl)pyridine. A Swern oxidation or a similar mild oxidation protocol is preferred to avoid over-oxidation to the carboxylic acid.

Synthesis Workflow Diagram



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Caption: Swern oxidation workflow for the synthesis of **3-Chloroisonicotinaldehyde**.

Step-by-Step Synthesis Protocol

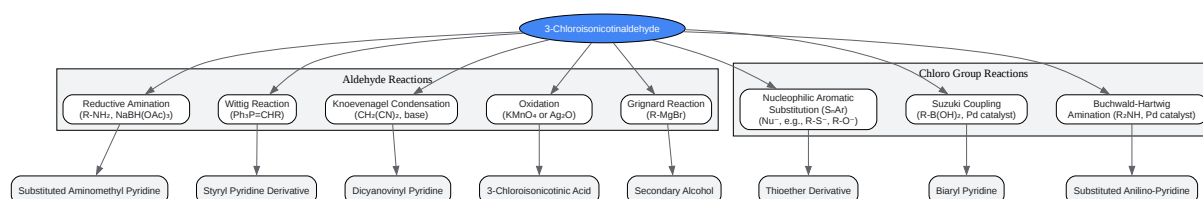
Reference: This protocol is adapted from established Swern oxidation procedures described for similar substrates.[5]

- **Preparation:** Set up a three-necked flask equipped with a thermometer, a nitrogen inlet, and two dropping funnels. Charge the flask with oxalyl chloride (1.5 eq) dissolved in anhydrous dichloromethane (DCM) and cool the solution to $-78\text{ }^{\circ}\text{C}$ using a dry ice/acetone bath.
- **Activator Formation:** To one dropping funnel, add dimethyl sulfoxide (DMSO) (2.2 eq) dissolved in anhydrous DCM. Add the DMSO solution dropwise to the stirred oxalyl chloride solution, maintaining the internal temperature below $-65\text{ }^{\circ}\text{C}$. Stir for 15 minutes.
 - **Expertise & Experience:**Controlling the temperature is critical to prevent the decomposition of the Swern reagent. Slow, dropwise addition is paramount.
- **Substrate Addition:** To the second dropping funnel, add 3-chloro-4-(hydroxymethyl)pyridine (1.0 eq) dissolved in anhydrous DCM. Add this solution dropwise to the reaction mixture, again keeping the temperature below $-65\text{ }^{\circ}\text{C}$. Stir for 30 minutes at $-78\text{ }^{\circ}\text{C}$.
- **Quenching:** Add triethylamine (TEA) (5.0 eq) dropwise to the reaction mixture. The reaction is exothermic; add slowly to maintain control. After the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature over 45 minutes.
- **Work-up:** Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH_4Cl). Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase three times with DCM.
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure aldehyde.[5]

Applications in Medicinal Chemistry and Drug Development

3-Chloroisonicotinaldehyde is a versatile intermediate due to its orthogonal reactive sites. The aldehyde can undergo nucleophilic addition and condensation reactions, while the chloro-substituent is amenable to nucleophilic aromatic substitution (S_NAr) or cross-coupling reactions.

Key Synthetic Transformations



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Caption: Versatile synthetic pathways originating from **3-Chloroisonicotinaldehyde**.

This dual reactivity allows for the systematic construction of diverse chemical libraries for high-throughput screening. For instance, the aldehyde can be used to introduce a side chain, followed by a palladium-catalyzed coupling reaction at the chloro position to build molecular complexity. This strategy is central to modern fragment-based and lead optimization campaigns in drug discovery.[6]

Key Experimental Workflows

Protocol for Reductive Amination

This protocol describes a typical procedure for forming a C-N bond, a cornerstone reaction in pharmaceutical synthesis.

- Setup: In a round-bottom flask, dissolve **3-Chloroisonicotinaldehyde** (1.0 eq) and a primary or secondary amine (1.1 eq) in an appropriate solvent like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).
- Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine/iminium ion. Progress can be monitored by TLC or LC-MS.
- Reduction: Add a mild reducing agent such as sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$) (1.5 eq) portion-wise to the mixture.
 - Trustworthiness: $\text{NaBH}(\text{OAc})_3$ is a self-validating choice as it is selective for imines in the presence of aldehydes and is less sensitive to moisture than other hydrides like NaBH_3CN , ensuring a more reproducible reaction outcome.
- Reaction: Stir the reaction at room temperature until the starting material is consumed (typically 4-16 hours), as monitored by an appropriate analytical method.
- Work-up: Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO_3). Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over Na_2SO_4 , and concentrate in vacuo.
- Purification: Purify the resulting amine product by flash column chromatography or preparative HPLC.

Analytical Methodology for Quality Control

Ensuring the purity and identity of **3-Chloroisonicotinaldehyde** is critical. Due to its reactivity, analytical methods must be chosen carefully to avoid on-column degradation.^[7] A reverse-phase HPLC method is commonly employed.

- Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 μm).
- Mobile Phase: A gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid (TFA) or formic acid. The acid ensures the pyridine nitrogen is protonated, leading to better peak shape.
- Flow Rate: 1.0 mL/min.

- Detection: UV detection at 254 nm or 280 nm.
- Sample Preparation: Dissolve a small amount of the material in the mobile phase or a compatible solvent like acetonitrile.
 - Expertise & Experience: Aldehydes can sometimes form hydrates or hemiacetals in protic solvents like methanol or water, potentially leading to multiple peaks. Using acetonitrile for sample preparation and a rapid gradient can mitigate this issue.

Safety, Handling, and Storage

Proper handling is essential when working with reactive chemical intermediates.^{[8][9]}

Aspect	Recommendation	Rationale
Personal Protective Equipment (PPE)	Standard laboratory coat, safety goggles, and chemical-resistant gloves (e.g., nitrile).	To prevent skin and eye contact with the chemical, which may cause irritation.[10]
Handling	Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust.	May cause respiratory irritation.[10] Inhalation of dust should be minimized.
Storage	Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.	The compound can be sensitive to air and moisture over time, leading to degradation.[5]
First Aid (Eyes)	Immediately flush with plenty of water for at least 15 minutes, holding eyelids open. Seek medical attention.	To mitigate serious eye irritation.[10][11]
First Aid (Skin)	Remove contaminated clothing. Wash affected area thoroughly with soap and water.	To address potential skin irritation.[10][11]
First Aid (Ingestion)	Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.	The compound may be toxic if swallowed.[11]

Conclusion

3-Chloroisonicotinaldehyde is a high-value building block for the synthesis of complex heterocyclic molecules. Its dual reactivity, stemming from the aldehyde and chloro functionalities, provides chemists with a flexible platform for molecular design and construction. By following the robust synthesis, reaction, and analytical protocols outlined in this guide, and by adhering to strict safety procedures, researchers can effectively and safely leverage the synthetic potential of this important intermediate to advance programs in drug discovery and development.

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